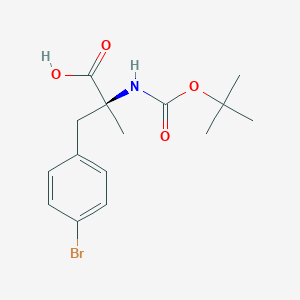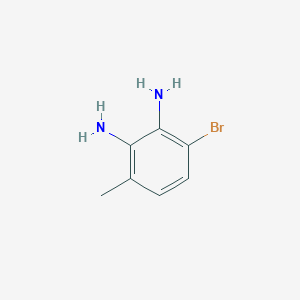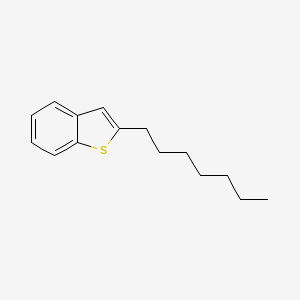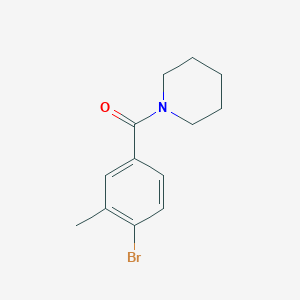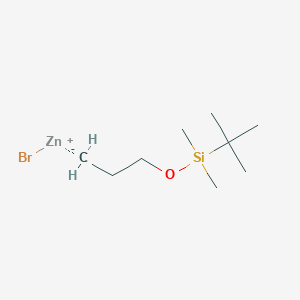
3-(t-Butyldimethylsiloxy)propylzinc bromide, 0.5 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(t-Butyldimethylsiloxy)propylzinc bromide (3-(TBDMS)PZB) is a zinc bromide compound used in a variety of scientific research applications. It is a versatile reagent for organic synthesis and is used in a wide range of organic reactions. It is a white, crystalline solid that is soluble in tetrahydrofuran (THF) and is typically used as a 0.5 M solution in THF. 3-(TBDMS)PZB is a powerful reducing agent and is used in the synthesis of various organic compounds, including alcohols, amines, and esters. It is also used in the preparation of zinc complexes for catalysis.
Applications De Recherche Scientifique
3-(TBDMS)PZB is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a reducing agent for the preparation of various organic compounds. It is also used in the preparation of zinc complexes for catalysis. Additionally, 3-(TBDMS)PZB is used in the synthesis of polymers, as a catalyst for the synthesis of polyesters, and in the preparation of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(TBDMS)PZB is dependent on the specific reaction in which it is used. Generally, it acts as a reducing agent in the synthesis of various organic compounds. It is also used as a catalyst for various reactions, such as the synthesis of polyesters. Additionally, it is used in the preparation of zinc complexes for catalysis.
Biochemical and Physiological Effects
3-(TBDMS)PZB is generally considered to be non-toxic and has no known adverse effects on humans or animals. However, it is important to note that it is highly corrosive and should be handled with care. Additionally, it should not be ingested or inhaled, and contact with skin or eyes should be avoided.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(TBDMS)PZB in laboratory experiments is its versatility. It can be used in a wide range of organic reactions and can be used as a catalyst for various reactions. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that it is highly corrosive and should be handled with care. Additionally, it should not be ingested or inhaled, and contact with skin or eyes should be avoided.
Orientations Futures
There are a number of potential future directions for 3-(TBDMS)PZB. It could be used to synthesize more complex organic compounds, such as polymers and pharmaceuticals. Additionally, it could be used in the preparation of more complex zinc complexes for catalysis. Additionally, it could be used to develop more efficient and cost-effective methods for the synthesis of various organic compounds. Finally, it could be used to develop more efficient and cost-effective methods for the preparation of various pharmaceuticals.
Méthodes De Synthèse
3-(TBDMS)PZB is typically synthesized by the reaction of t-butyldimethylsilane and zinc bromide in 3-(t-Butyldimethylsiloxy)propylzinc bromide, 0.5 M in THF. This reaction is carried out at temperatures between 0 and 10°C, and the resulting product is a white, crystalline solid. The reaction is typically carried out in a sealed vessel to prevent the loss of volatile components. The reaction is generally complete within 24 hours, and the resulting product can be isolated by filtration.
Propriétés
IUPAC Name |
bromozinc(1+);tert-butyl-dimethyl-propoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OSi.BrH.Zn/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRRJHFFORSGD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrOSiZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)
